

# BI-1935: An In-depth Technical Guide to In Vitro Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of **BI-1935**, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). All data is presented in a structured format for clarity, and detailed experimental methodologies are provided for key assays.

# **Core Potency and Selectivity Profile**

**BI-1935** is a small molecule inhibitor of soluble epoxide hydrolase (sEH) with a half-maximal inhibitory concentration (IC50) of 7 nM.[1] It has demonstrated good selectivity against human cytochrome P450 (CYP) epoxygenases 2J2, 2C9, and 2C19, as well as Interleukin-2 (IL-2), with over 100-fold selectivity for sEH over these enzymes.[1]

In Vitro Potency

| Target                                   | IC50 (nM) | Assay Type  |
|------------------------------------------|-----------|-------------|
| Human Soluble Epoxide<br>Hydrolase (sEH) | 7         | Biochemical |

## **Selectivity Profile**

The selectivity of **BI-1935** was assessed against a panel of 44 targets in the Eurofins SafetyScreen44<sup>™</sup> and a panel of 315 GPCRs using the PRESTO-TANGO assay.



#### Eurofins SafetyScreen44™ Panel:

At a concentration of 10  $\mu$ M, **BI-1935** showed the following significant interactions:

| Target               | % Inhibition @ 10 μM | IC50 (μM) |
|----------------------|----------------------|-----------|
| Thromboxane Synthase | 96%                  | 0.132     |
| 5-Lipoxygenase (5LO) | 66%                  | 5.92      |

Note: 61 out of 67 targets in a broader panel showed less than 20% inhibition at 10  $\mu$ M, and 5 out of 67 showed less than 80% inhibition at the same concentration.

#### PRESTO-TANGO GPCR Screen:

Significant inhibition was observed for 2 out of 315 GPCRs at a concentration of 10 μM:

| Target                     | % Inhibition @ 10 μM |
|----------------------------|----------------------|
| Dopamine Transporter (DAT) | 82%                  |
| Sigma 1                    | 50%                  |

# Experimental Protocols Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC50 of inhibitors against human sEH using a fluorometric assay.

#### Materials:

- Recombinant human sEH
- sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)methyl ester - PHOME)



- Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
- Test compound (BI-1935)
- Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea NCND)
- 96-well black microplate
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of **BI-1935** in the assay buffer.
- Add a fixed concentration of human sEH enzyme to each well of the microplate.
- Add the diluted **BI-1935** or control solutions to the wells.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the sEH substrate (PHOME).
- Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm).
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# Cytochrome P450 (CYP) Inhibition Assay (Representative Protocol)

This protocol describes a general method for assessing the inhibitory potential of a compound against major CYP isoforms.

#### Materials:



- Human liver microsomes or recombinant CYP enzymes (e.g., CYP2J2, CYP2C9, CYP2C19)
- CYP-specific probe substrates (e.g., terfenadine for CYP2J2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19)
- NADPH regenerating system
- Test compound (BI-1935)
- Positive control inhibitors
- Acetonitrile for quenching the reaction
- LC-MS/MS system for analysis

#### Procedure:

- Prepare various concentrations of BI-1935.
- In a reaction mixture containing human liver microsomes or recombinant CYP enzyme and a specific probe substrate, add the test compound or control.
- Pre-incubate the mixture at 37°C.
- Initiate the reaction by adding the NADPH regenerating system.
- After a specific incubation time, terminate the reaction by adding cold acetonitrile.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the presence of the metabolite of the probe substrate using a validated LC-MS/MS method.
- Determine the percent inhibition at each concentration of BI-1935 and calculate the IC50 value.

# **Eurofins SafetyScreen44™ Panel**



The SafetyScreen44<sup>TM</sup> panel from Eurofins is a standardized assay panel used to assess the off-target liability of compounds. The assays are typically conducted as either binding assays (measuring the displacement of a radiolabeled ligand) or enzymatic assays (measuring the inhibition of enzyme activity). For **BI-1935**, the compound was tested at a concentration of 10  $\mu$ M in duplicate. The results are reported as the percentage of inhibition of the control response.

Signaling Pathways and Experimental Workflows Soluble Epoxide Hydrolase (sEH) Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CYP Inhibition Assay Creative Bioarray [dda.creative-bioarray.com]
- To cite this document: BenchChem. [BI-1935: An In-depth Technical Guide to In Vitro Potency and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606076#bi-1935-in-vitro-potency-and-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com